![molecular formula C19H26N4O6 B12844831 (R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of tert-butoxycarbonyl groups in the structure suggests that it may be used as a protected intermediate in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butoxycarbonyl groups: This step usually involves the use of tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of high-purity reagents: .
Controlled reaction temperatures: .
Efficient purification techniques: such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in organic synthesis: Used in the synthesis of more complex molecules.
Protecting group: The tert-butoxycarbonyl group is commonly used to protect amines during synthetic procedures.
Biology
Enzyme inhibitors: Pyrazolopyridine derivatives are often studied for their potential as enzyme inhibitors.
Receptor modulators: These compounds may interact with biological receptors, influencing various physiological processes.
Medicine
Drug development: Potential use in the development of new pharmaceuticals targeting specific diseases.
Therapeutic agents: Investigated for their therapeutic potential in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
Chemical manufacturing: Used in the production of fine chemicals and pharmaceuticals.
Material science:
Wirkmechanismus
The mechanism of action of ®-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid depends on its specific biological target. Generally, it may involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interfering with metabolic pathways: Affecting the synthesis or degradation of key biomolecules.
Modulating signal transduction: Influencing cellular communication and response mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.
tert-Butoxycarbonyl-protected amino acids: Compounds with similar protective groups but different core structures.
Uniqueness
Structural complexity: The combination of pyrazolopyridine core and tert-butoxycarbonyl groups makes it unique.
Biological activity: Its specific interactions with biological targets may differ from other similar compounds.
This article provides a comprehensive overview of ®-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C19H26N4O6 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazolo[3,4-b]pyridin-5-yl]propanoic acid |
InChI |
InChI=1S/C19H26N4O6/c1-18(2,3)28-16(26)22-13(15(24)25)8-11-7-12-10-21-23(14(12)20-9-11)17(27)29-19(4,5)6/h7,9-10,13H,8H2,1-6H3,(H,22,26)(H,24,25)/t13-/m1/s1 |
InChI-Schlüssel |
CCHCABUEUIVOPX-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=C(N=C1)N(N=C2)C(=O)OC(C)(C)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(N=C1)N(N=C2)C(=O)OC(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B12844751.png)
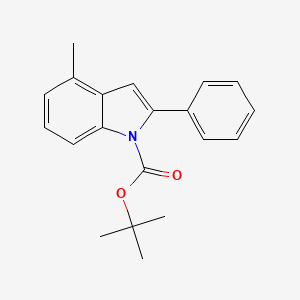
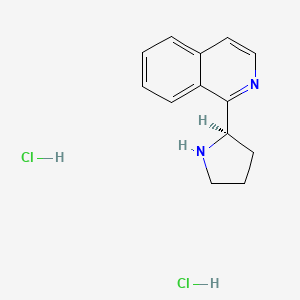
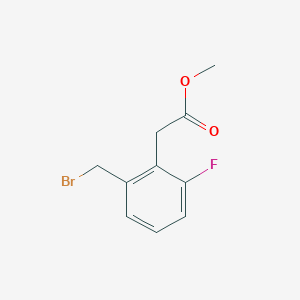
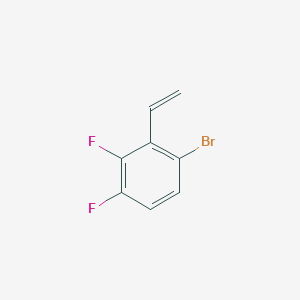
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)
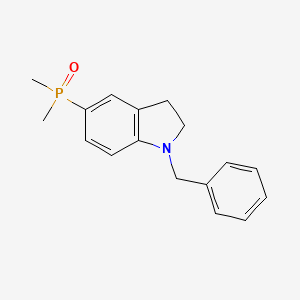

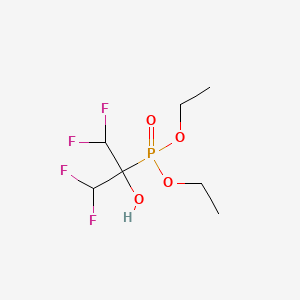

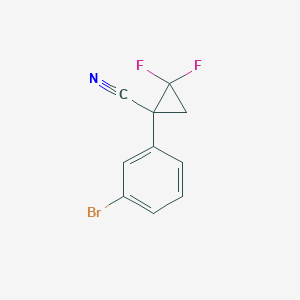
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)

